molecular formula C8H7NaO4 B1324446 Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate CAS No. 69322-01-6

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

Cat. No. B1324446
CAS RN: 69322-01-6
M. Wt: 190.13 g/mol
InChI Key: HPQVZCCKGRTPLU-UHFFFAOYSA-M
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Patent
US04368334

Procedure details

Sodium hydroxide solution (50% w/w, ca 650 ml) was added dropwise over about one hour to a stirred mixture of phenol (1.098 kg), aqueous glyoxylic acid (50% w/w solution, 720 ml) and water (3 l) at 15° C. until a pH of 10.5 had been reached. The reaction mixture was then stirred and tested at 35° C. for 3 hours. The solution was adjusted to pH7 with concentrated hydrochloric acid and extracted at 35° C. with methyl isobutyl ketone to remove excess phenol. The aqueous solution was adjusted to pH2 with concentrated hydrochloric acid and continuously extracted in a counter-current extractor with ethyl acetate at an organic to aqueous flow rate of 1 to 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.098 kg
Type
reactant
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+:2].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]([OH:14])(=[O:13])[CH:11]=[O:12].Cl>O>[OH:9][C:3]1[CH:8]=[CH:7][C:6]([CH:11]([OH:12])[C:10]([O-:14])=[O:13])=[CH:5][CH:4]=1.[Na+:2] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.098 kg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
720 mL
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted at 35° C. with methyl isobutyl ketone
CUSTOM
Type
CUSTOM
Details
to remove excess phenol
EXTRACTION
Type
EXTRACTION
Details
continuously extracted in a counter-current extractor with ethyl acetate at an organic to aqueous flow rate of 1 to 1

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OC1=CC=C(C(C(=O)[O-])O)C=C1.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.